molecular formula C26H21Cl2NO2 B2964850 3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one CAS No. 339017-25-3

3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one

Cat. No. B2964850
M. Wt: 450.36
InChI Key: IWIGXCQUKWPNDX-UHFFFAOYSA-N
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Description

Typically, compounds like this consist of multiple functional groups and rings, which can contribute to various chemical properties and potential applications. They may be used in the development of pharmaceuticals, materials science, or other areas of chemistry .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group or forming a new ring. Techniques could include various types of condensation reactions, substitution reactions, or others depending on the specific structure .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present. They might undergo reactions typical of ketones, chloroaromatics, or other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups in the compound. For example, the presence of polar groups could make the compound soluble in polar solvents. The compound’s reactivity, stability, melting point, boiling point, and other properties could also be predicted based on its structure .

Scientific Research Applications

Crystallography and Molecular Structure

Hydrogen Bonding in Anticonvulsant Enaminones : Structural studies on anticonvulsant enaminones reveal insights into the importance of hydrogen bonding and molecular conformation, highlighting how these factors influence the biological activity and stability of compounds (Kubicki, M., Bassyouni, H., & Codding, P. W., 2000).

Synthesis and Structure Determination : Investigations into the synthesis and crystal structure of heterocyclic compounds demonstrate the intricate relationships between molecular structure and physical properties, providing a foundation for the design of new materials with specific characteristics (Moustafa, A., & Girgis, A. S., 2007).

Organic Synthesis and Catalysis

Electrophilic and Nucleophilic Characteristics : The synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for nicotinic receptors illustrates the dual electrophilic and nucleophilic nature of alpha-nitro ketone intermediates, showcasing the versatility of these compounds in organic synthesis (Zhang, N., Tomizawa, M., & Casida, J., 2004).

Luminescent Properties and Material Science

Luminescent Properties of CdII Complexes : The synthesis and study of CdII complexes with various ligands reveal their luminescent properties at room temperature, both in solution and the solid state. These findings are critical for the development of new luminescent materials for applications in sensors and optical devices (Fan, R., Zhu, D., & Mu, Y., et al., 2004).

Pharmaceutical and Biological Applications

Metabolic Studies and Hypocholesteremic Activity : Research on dehydrative metabolites of specific chlorophenyl compounds highlights their potential as hypocholesteremic agents. These studies are fundamental in understanding the metabolic pathways and therapeutic potential of new drug candidates (Kokosa, J., Sinsheimer, J., & Wade, D. R., et al., 1978).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many aromatic compounds are hazardous and require careful handling. Specific safety data would typically be provided by the manufacturer or determined through testing .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. This could involve further studies into its synthesis, its potential uses, or its mechanism of action if it has biological activity .

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2NO2/c1-18-22(16-23-24(27)8-5-9-25(23)28)26(30)14-15-29(18)20-10-12-21(13-11-20)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIGXCQUKWPNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one

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